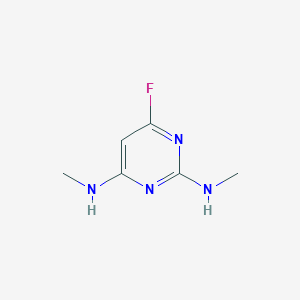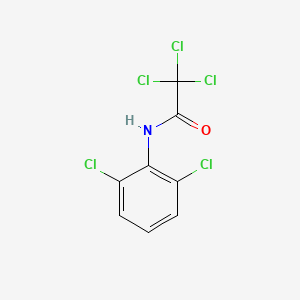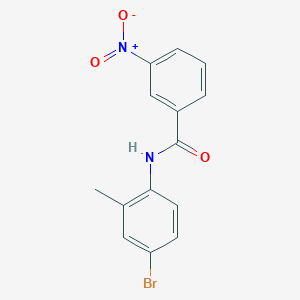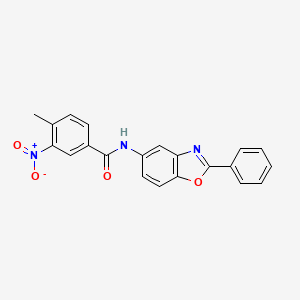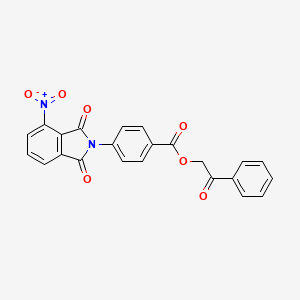
1,1-Dichloro-2,2-di-(p-tolyl)-ethylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-二氯-2,2-二(对甲苯基)乙烯是一种有机化合物,其特点是在乙烯骨架上连接着两个氯原子和两个对甲苯基。
准备方法
合成路线和反应条件
1,1-二氯-2,2-二(对甲苯基)乙烯的合成通常涉及对甲苯衍生物与氯化乙烯化合物的反应。一种常见的方法是在受控条件下对2,2-二(对甲苯基)乙烯进行氯化,在1,1-位置引入氯原子。
工业生产方法
这种化合物的工业生产可能涉及大规模的氯化过程,利用催化剂和特定的反应条件来确保高产率和纯度。具体方法可能因所需应用和生产规模而异。
化学反应分析
反应类型
1,1-二氯-2,2-二(对甲苯基)乙烯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可能导致形成1,1-二氯-2,2-二(对甲苯基)乙烷。
取代: 卤素原子可以使用适当的试剂被其他官能团取代。
常用试剂和条件
氧化剂: 高锰酸钾、三氧化铬。
还原剂: 氢化锂铝、钯催化下的氢气。
取代试剂: 氢氧化钠、有机金属试剂。
主要生成物
这些反应产生的主要产物取决于所用条件和试剂。例如,氧化可能产生对甲苯酮,而还原可能产生乙烷衍生物。
科学研究应用
化学: 用作有机合成的中间体以及各种化学反应中的试剂。
生物学: 可能因其对生物系统的影响而被研究,包括作为生化探针的潜在用途。
医学: 正在研究其潜在的治疗应用,但具体用途需要进一步研究。
工业: 用于生产专用材料和化学品。
作用机制
1,1-二氯-2,2-二(对甲苯基)乙烯发挥作用的机制可能因上下文而异。在化学反应中,氯原子和对甲苯基的存在可以影响反应性和选择性。分子靶点和途径将特定于应用,例如在生物系统中与酶或受体相互作用。
相似化合物的比较
类似化合物
1,1-二氯-2,2-二(对甲基苯基)乙烯: 具有类似结构,但使用甲基而不是对甲苯基。
1,1-二氯-2,2-二(苯基)乙烯: 苯环上缺少甲基。
独特之处
1,1-二氯-2,2-二(对甲苯基)乙烯的独特之处在于它含有对甲苯基,这可以影响其化学性质和反应性,使其不同于其他类似化合物。这种独特之处可能使其适用于特定应用,在这些应用中这些特性是有利的。
属性
CAS 编号 |
5432-01-9 |
|---|---|
分子式 |
C16H14Cl2 |
分子量 |
277.2 g/mol |
IUPAC 名称 |
1-[2,2-dichloro-1-(4-methylphenyl)ethenyl]-4-methylbenzene |
InChI |
InChI=1S/C16H14Cl2/c1-11-3-7-13(8-4-11)15(16(17)18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI 键 |
MSUWJPYRBHVMHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708056.png)
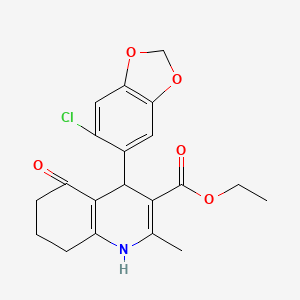
![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11708060.png)
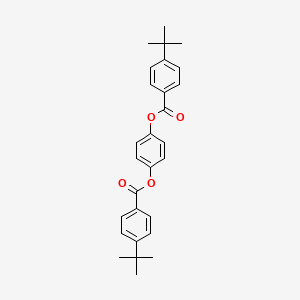
![N-[(1E)-1-(2-fluorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11708076.png)
![[(5E)-5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11708078.png)
![(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B11708083.png)
![4-bromo-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide](/img/structure/B11708086.png)
